molecular formula C17H21N3O5 B12178404 N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide

N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide

Cat. No.: B12178404
M. Wt: 347.4 g/mol
InChI Key: XDMPLDPCSBZJRL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of dimethoxyphenyl and diazaspiro groups contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

InChI

InChI=1S/C17H21N3O5/c1-24-11-5-6-12(13(9-11)25-2)18-14(21)10-20-15(22)17(19-16(20)23)7-3-4-8-17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,21)(H,19,23)

InChI Key

XDMPLDPCSBZJRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure. The final step involves the acylation of the spirocyclic amine with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The diazaspiro structure has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of diazaspiro compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for anticancer drug development .

Antimicrobial Properties

N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide has also been evaluated for its antimicrobial activity. Compounds featuring similar frameworks have demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research into related compounds has indicated potential benefits in neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation . This opens avenues for further investigation into its use in treating conditions such as Alzheimer's disease.

Formulation Development

The unique chemical properties of this compound allow for various formulation strategies in drug delivery systems:

  • Nanoparticle Encapsulation : Enhancing solubility and bioavailability through encapsulation in nanoparticles.
  • Prodrug Design : Modifying the compound to improve pharmacokinetic profiles and reduce side effects.

Case Study: Anticancer Activity Evaluation

A study published in a peer-reviewed journal explored the anticancer effects of structurally similar diazaspiro compounds on human cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations . This suggests that this compound may exhibit similar properties worth investigating.

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives of diazaspiro compounds were tested against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated notable antibacterial effects, highlighting the potential application of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: Known for their biological activity, particularly in anticancer research.

    Spirocyclic Lactams: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C22H25N3O6
  • Molecular Weight : 425.45 g/mol
  • CAS Number : Not specifically listed but can be derived from its structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is hypothesized to exhibit:

  • Antibacterial Activity : Preliminary studies suggest that it may inhibit bacterial growth by targeting specific virulence factors.
  • Antioxidant Properties : The presence of methoxy groups in the phenyl ring may contribute to its ability to scavenge free radicals.

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Activity Target/Model Effect Observed Reference
AntibacterialSalmonella entericaSignificant reduction in bacterial load in vivo
AntioxidantDPPH assayHigh scavenging activity
CytotoxicityCancer cell lines (e.g., HeLa)Induced apoptosis at high concentrations

Case Studies

  • Antibacterial Efficacy :
    A study investigated the compound's effects on Salmonella enterica serovar Typhimurium. Results indicated that treatment with this compound significantly decreased bacterial counts in infected mice models. This suggests potential for developing new antibacterial therapies targeting virulence mechanisms rather than bacterial growth directly .
  • Antioxidant Activity :
    In vitro assays demonstrated that the compound exhibited significant antioxidant activity against DPPH radicals. This property was attributed to the electron-donating ability of the methoxy groups present in the molecule, which may protect cells from oxidative stress .
  • Cytotoxic Effects on Cancer Cells :
    Research involving human cancer cell lines showed that the compound could induce apoptosis at elevated concentrations. This effect was linked to the disruption of mitochondrial membrane potential and activation of caspases, highlighting its potential as an anticancer agent .

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